molecular formula C26H20FN3O2S B2956045 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866729-83-1

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2956045
CAS RN: 866729-83-1
M. Wt: 457.52
InChI Key: CVZHEAAQWFQIOP-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Scientific Research Applications

Antiviral Agent Development

The structural features of this compound suggest potential as an antiviral agent. Its synthesis and characterization, including crystal structure and computational investigations, have been explored for pharmaceutical effectiveness . The presence of the fluorophenyl group and the pyrimidine core could interact with viral proteins, inhibiting their function.

Molecular Docking Studies

Molecular docking studies can be conducted using this compound to predict its interaction with biological targets. The molecular electrostatic potential (MEP) analysis indicates that the nitrogen atom sites are electronegative, which could be crucial for binding with enzymes or receptors .

Density Functional Theory (DFT) Analysis

DFT analysis can be utilized to scrutinize the physiochemical properties of this compound. The low energy gap from Frontier molecular orbital (FMO) analysis suggests chemical reactivity, and the electrophilicity index points towards probable biological activity .

Computational UV-Spectral Analysis

Computational and experimental UV-spectral analyses can be performed to attain the bandgap associated with electronic transitions. This information is valuable for understanding the excitation mode associated with the electronic transitions, which is long-ranged .

Drug Design and Optimization

The compound’s structure allows for modifications that could enhance its pharmacological profile. It can serve as a lead molecule in the design and optimization of new drugs, especially in the realm of antiviral therapeutics .

Mechanism of Action

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S/c1-16-7-12-22-18(13-16)14-21-25(32-22)29-24(17-8-10-19(27)11-9-17)30-26(21)33-15-23(31)28-20-5-3-2-4-6-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZHEAAQWFQIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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